3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-piperidin-4-ylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-10-11(13-5-1)15(8-14-10)9-3-6-12-7-4-9/h1-2,5,8-9,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMDBWQRWYRMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466129 | |
| Record name | 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301220-36-0 | |
| Record name | 3-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301220-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Imidazo[4,5-b]pyridine Core
- Precursors: 2,3-diaminopyridine or substituted derivatives.
- Carbonyl Compounds: Aldehydes or ketones such as benzaldehyde or nicotinic acid derivatives.
- Reaction Conditions: Acidic or basic media, often with heating to promote ring closure.
This step forms the bicyclic imidazo[4,5-b]pyridine scaffold through condensation and cyclization reactions. For example, 5-bromo-2,3-diaminopyridine reacts with benzaldehyde to yield the core structure.
Introduction of the Piperidin-4-yl Group
Two main approaches are reported:
Nucleophilic Substitution / Alkylation: The imidazo[4,5-b]pyridine nitrogen atoms (commonly at position 3) are alkylated using halogenated piperidine derivatives or via phase-transfer catalysis conditions. For example, alkylation with 4-piperidinyl halides under basic conditions or phase transfer catalysis introduces the piperidin-4-yl substituent.
Reductive Amination: Starting from 4-piperidone derivatives, reductive amination with amine intermediates followed by cyclization yields the target compound. This method often uses sodium borohydride or other reducing agents to convert imines to amines.
Representative Synthetic Route from Patent Literature
A detailed multi-step synthesis is described in a patent (CN106432232A), which provides a robust and industrially viable method for preparing 1-piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, a close analog of the target compound. The key steps are:
| Step | Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of N-tertbutyloxycarbonyl-4-piperidone | 4-piperidone hydrochloride, sodium bicarbonate, dimethyl dicarbonate, aqueous acetone, room temp, 24 h | 91-93 |
| 2 | Conversion to 4-amino-1-tertbutoxycarbonylpiperidine via reductive amination | Ammonia ethanol solution, titanium tetraisopropoxide, sodium borohydride, room temp, 4 h | 81-82 |
| 3 | Coupling with 2-chloro-3-pyridyl carboxylic acid | Sodium carbonate, potassium iodide, dimethyl sulfoxide, 100 °C | 73 |
| 4 | Cyclization to form imidazo[4,5-b]pyridin-2-one core | Diphenyl phosphorazidate, triethylamine, toluene, reflux 5 h | 78-79 |
This synthetic sequence exemplifies the preparation of the imidazo[4,5-b]pyridine core substituted with a piperidin-4-yl group, involving protection, reductive amination, coupling, and cyclization steps with high overall yields.
Reaction Mechanisms and Conditions
- Cyclization: The condensation of 2,3-diaminopyridines with aldehydes forms imines, which cyclize to the imidazo[4,5-b]pyridine ring under thermal or catalytic conditions.
- Alkylation: Nucleophilic nitrogen atoms in the heterocycle undergo alkylation with alkyl halides (e.g., 4-(chloromethyl)piperidine) in the presence of bases or phase-transfer catalysts.
- Reductive Amination: Imine intermediates formed between piperidone derivatives and amines are reduced by sodium borohydride or similar hydrides to yield substituted piperidines.
- Coupling Reactions: Use of reagents like diphenyl phosphorazidate facilitates cyclization to the heterocyclic core.
Typical solvents include dimethylformamide (DMF), toluene, and dimethyl sulfoxide (DMSO). Reaction temperatures range from room temperature to reflux conditions (up to 100 °C). Protective groups such as tert-butoxycarbonyl (Boc) are employed to improve selectivity and yield.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Protection | 4-Piperidone hydrochloride | NaHCO3, dimethyl dicarbonate, aqueous acetone, RT 24 h | N-Boc-4-piperidone | 91-93 |
| 2 | Reductive Amination | N-Boc-4-piperidone, ammonia ethanol | Ti(OiPr)4, NaBH4, RT, 4 h | 4-Amino-N-Boc-piperidine | 81-82 |
| 3 | Coupling | 4-Amino-N-Boc-piperidine, 2-chloro-3-pyridyl carboxylic acid | Na2CO3, KI, DMSO, 100 °C | Amide intermediate | 73 |
| 4 | Cyclization | Amide intermediate | Diphenyl phosphorazidate, triethylamine, toluene reflux 5 h | 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridin-2-one | 78-79 |
Research Findings and Optimization Notes
- The use of tert-butoxycarbonyl (Boc) protecting groups significantly improves the selectivity and yield of amination steps by preventing side reactions.
- Sodium borohydride is an effective reducing agent for reductive amination at mild temperatures, avoiding over-reduction.
- The cyclization step benefits from phosphoryl azide reagents (e.g., diphenyl phosphorazidate) which promote ring closure efficiently under reflux.
- Phase-transfer catalysis has been shown to facilitate alkylation reactions on the imidazo[4,5-b]pyridine core at nitrogen atoms, enabling diverse substitutions.
- Industrial scale-up involves automated reactors and continuous flow systems to maintain reaction control, optimize yields, and ensure product purity.
Chemical Reactions Analysis
Alkylation Reactions
Alkylation at nitrogen positions (N3 or N4) is a primary pathway for modifying 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine. Phase-transfer catalysis (PTC) using tetra--butylammonium bromide (TBAB) and potassium carbonate in dichloromethane (DCM) or ethanol is commonly employed:
Example Reaction
Reaction with allyl bromide or propargyl bromide yields allyl/propargyl-substituted derivatives. Key findings include:
| Reagent | Product Substituent | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Allyl bromide | N3-allyl | 79 | TBAB, K₂CO₃, DCM, 24h | |
| Propargyl bromide | N3-propargyl | 54 | TBAB, K₂CO₃, EtOH, reflux |
These reactions proceed via nucleophilic substitution, with TBAB enhancing reagent solubility. Propargyl derivatives exhibit reduced yields due to steric hindrance .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables aryl/heteroaryl functionalization at C2 or C6 positions. Ligand choice critically impacts regioselectivity and efficiency:
-
Suzuki-Miyaura Coupling
Using catalyst and , 3,4-dimethoxyphenyl boronic acid couples at C6 with 89% yield . -
Buchwald-Hartwig Amination
Substituted amines react at C7 with -ligated Pd catalysts, achieving >80% yields in dioxane/water at 80°C .
Key Catalyst Systems
| Ligand | Substrate Position | Yield Range (%) | Reference |
|---|---|---|---|
| BINAP | C2 | 49–95 | |
| XantPhos | C6 | 65–89 |
Nitration and Functionalization
Nitration at C5/C7 positions precedes further derivatization. Concentrated and at −5°C selectively nitrate the pyridine ring :
Stepwise Process
-
Nitration of 3H-imidazo[4,5-b]pyridine yields 5-nitro derivatives.
-
Subsequent reduction (Fe/NH₄Cl in EtOH) converts nitro to amino groups for secondary reactions .
Conditions
Oxidative Cyclization
Oxidative cyclization forms fused heterocycles. Using in ethyl acetate at 0°C generates dibromo-isothiazolo derivatives (75% yield) . Radical trapping experiments confirm a non-radical mechanism .
Biological Activity-Driven Modifications
Derivatives are tailored for kinase inhibition (e.g., Aurora-A, GAK):
-
Aurora-A Selectivity : Introducing 3,4-dimethoxyphenyl at C6 and methyl at N3 enhances inhibitory activity () .
-
Antimicrobial Activity : N-Alkylation with ethyl 2-bromoacetate improves Gram-positive bacterial inhibition () .
Computational Insights
Density functional theory (DFT) studies reveal:
-
HOMO-LUMO gaps (4.2–4.5 eV) correlate with electron-withdrawing substituents .
-
-stacking interactions between imidazo[4,5-b]pyridine and enzyme residues drive binding affinity .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, with alkylation, cross-coupling, and nitration serving as cornerstone methods for generating bioactive derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibiting PARP can lead to increased cell death in tumors, making this compound a candidate for cancer therapies. For instance, studies have indicated that derivatives of this compound exhibit significant antitumor activity by disrupting cancer cell proliferation pathways .
Neuropharmacological Effects
The compound's structure allows it to interact with various neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate cellular pathways associated with neuroinflammation positions it as a promising candidate for further research .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that it can reduce inflammatory responses in cellular models, which may be beneficial in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the synthetic routes and key derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine | Structure | PARP inhibitor |
| 1-(piperidin-4-yl)imidazo[4,5-b]pyridine | Structure | Antitumor activity |
| 2-(piperidin-4-yl)quinazolin-4-one | Structure | Anticancer properties |
The unique structural arrangement of this compound enhances its interaction with biological targets compared to other similar compounds .
Cancer Therapy
In a notable study published in "Pharmacological Research," researchers demonstrated the efficacy of this compound derivatives in inhibiting tumor growth in vitro and in vivo models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects .
Neurodegenerative Disease Models
Another study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The findings suggested that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .
Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of this compound in models of obesity-related inflammation. The study reported that it effectively inhibited the activation of pro-inflammatory pathways, showcasing its potential for treating obesity-induced inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). These interactions can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution at the 3-Position: Piperidine/Piperazine Derivatives
Compounds with piperidine or piperazine substituents at the 3-position are widely explored for kinase inhibition. For example:
- 3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690) : This derivative exhibits potent Aurora kinase inhibition (IC₅₀ = 0.015–0.019 µM) and high oral bioavailability, attributed to the piperazine-linked solubilizing groups .
Comparison : The unsubstituted piperidin-4-yl group in 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine may offer a balance between potency and selectivity by avoiding steric hindrance from bulkier substituents .
Diaryl-Substituted Derivatives at Positions 2 and 3
Diaryl-substituted analogs are notable for anticancer and anti-inflammatory activities:
- 3-(3-(4-Fluorophenyl)-3H-imidazo[4,5-b]pyridin-2-yl)phenol (3a): Demonstrates cytotoxicity against cancer cell lines (unspecified IC₅₀) and anti-inflammatory effects by modulating NF-κB pathways .
- 2,3-Diaryl derivatives (e.g., 3a–3h) : Synthesized via Suzuki-Miyaura coupling, these compounds show enhanced π-π stacking interactions with kinase active sites .
Halogen-Substituted Derivatives
Halogenation at the 6- or 7-position modulates electronic properties and target engagement:
- 6-Chloro derivatives (e.g., compound 27g) : Chlorine enhances electrophilicity, favoring covalent binding to cysteine residues in kinases .
Comparison : The absence of halogens in This compound may limit irreversible binding but improve metabolic stability .
Heterocyclic Substituents and Fused Rings
Heterocyclic modifications influence solubility and target selectivity:
- 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine : The CF₃ group enhances metabolic resistance and hydrophobic interactions .
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine : Pyridyl substituents improve water solubility and metal-chelating capacity .
Comparison : The piperidinyl group provides a basic center for pH-dependent solubility, advantageous for oral formulations compared to neutral heterocycles .
Comparison with Mutagenic Imidazo[4,5-b]pyridines (e.g., PhIP)
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a mutagenic heterocyclic aromatic amine, highlights structural-activity contrasts:
- PhIP: Carcinogenic in rodents due to metabolic activation forming DNA adducts .
- This compound: Lacks the exocyclic amino group critical for PhIP’s mutagenicity, suggesting a safer profile .
Biological Activity
3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound possesses the molecular formula and is characterized by an imidazo[4,5-b]pyridine core substituted with a piperidine ring. The structural features contribute to its interaction with various biological targets, making it a subject of extensive pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, including Aurora kinases and FLT3, which are critical in cell division and proliferation. For instance, it exhibited an IC50 value of 0.162 μM against FLT3 in vitro, indicating potent inhibitory activity against acute myeloid leukemia (AML) cells .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against a range of pathogens. Studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit antibacterial effects, which may be leveraged for therapeutic applications .
- Antitumor Effects : Research has highlighted its antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231. The presence of hydroxyl groups in related compounds has been shown to enhance their antiproliferative activity significantly .
Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; effective against AML and solid tumors. |
| Antimicrobial | Exhibits activity against bacteria and fungi; potential for antibiotic development. |
| Anti-inflammatory | Modulates inflammatory pathways; potential use in treating chronic inflammation. |
| Antiviral | Shows promise in inhibiting viral replication; further studies needed. |
| Neuroprotective | Potential effects on neurodegenerative diseases; ongoing research required. |
Case Studies and Research Findings
- Aurora Kinase Inhibition : A study demonstrated that imidazo[4,5-b]pyridine derivatives could serve as selective inhibitors of Aurora kinases, crucial for cancer therapy . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the imidazo ring significantly enhanced potency.
- Antimicrobial Testing : In vitro assays revealed that derivatives of this compound displayed effective antimicrobial activity against various strains, suggesting its potential as a lead compound for developing new antibiotics .
- Antiproliferative Studies : A comprehensive evaluation of the antiproliferative effects across multiple cancer cell lines showed promising results with IC50 values ranging from 0.021 μM to 0.299 μM for different derivatives . Modifications to the functional groups were found to significantly impact the efficacy.
Q & A
Q. What are the common synthetic routes for preparing 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine derivatives, and how can reaction conditions be optimized?
A multistep synthesis approach is typically employed. For example, pyridine aldehydes react with pyridine-2,3-diamine derivatives under oxidative conditions (e.g., CAN/H₂O₂) to form the imidazo[4,5-b]pyridine core. Substituents like piperidin-4-yl groups are introduced via alkylation or nucleophilic substitution. Optimization involves adjusting solvent systems (DMF or ethanol), catalysts (p-toluenesulfonic acid), and reaction times (e.g., 72 hours for cycloaddition reactions). Phase-transfer catalysis is used for solid-liquid reactions to improve yields .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons in the imidazo[4,5-b]pyridine core).
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis.
- High-performance liquid chromatography (HPLC) : To assess purity, especially after column chromatography using hexane/ethyl acetate gradients .
- X-ray crystallography : For resolving dihedral angles and non-covalent interactions in solid-state structures .
Q. How are initial biological activities of this compound derivatives screened?
Standard assays include:
- Enzyme inhibition : COX-1/COX-2 IC₅₀ measurements (e.g., 9.2–21.8 µM for COX-2 inhibitors) .
- Receptor binding : Radioligand displacement assays (e.g., Ki = 6 nM for 5-HT₆ receptor inverse agonism) .
- Antimicrobial testing : Agar diffusion against bacterial/fungal strains compared to reference antibiotics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for selective receptor modulation?
- Substituent variation : Diarylated derivatives (e.g., 2,3-diaryl substitutions) enhance COX-2 selectivity by altering steric hindrance .
- Piperidine modifications : N-Benzyl or fluorobenzyl groups improve 5-HT₆ receptor binding affinity and metabolic stability .
- Heterocyclic fusion : Adding triazole rings (via click chemistry) enhances solubility and pharmacokinetic properties .
Q. What strategies resolve contradictions in biological data, such as divergent enzyme inhibition profiles across similar derivatives?
- Computational modeling : Molecular docking to compare binding modes (e.g., differences in COX-1 vs. COX-2 active sites) .
- Metabolic profiling : Assess cytochrome P450 interactions (e.g., CYP2D6/3A4 inhibition) to explain variability in vivo .
- Crystallographic analysis : Identify conformational changes (e.g., dihedral angles >80° between imidazo[4,5-b]pyridine and phenyl rings) that alter bioactivity .
Q. How can X-ray crystallography inform the design of this compound derivatives with improved target engagement?
Crystal structures reveal:
- Planarity : The imidazo[4,5-b]pyridine core’s near-planar conformation facilitates π-π stacking with aromatic residues in enzyme active sites.
- Substituent orientation : Perpendicular phenyl rings (dihedral angle = 86.0°) may hinder off-target interactions, improving selectivity .
Q. What methodologies evaluate the pharmacokinetic properties of this compound derivatives, such as blood-brain barrier (BBB) permeability?
Q. How do structural modifications address challenges like irreversible enzyme inhibition or off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
